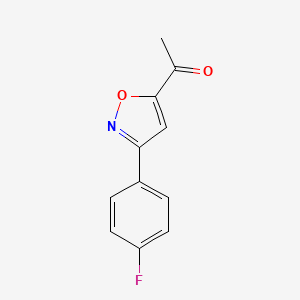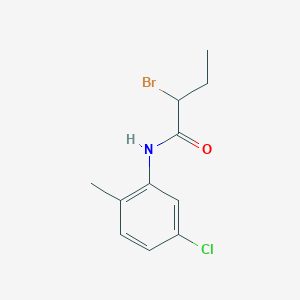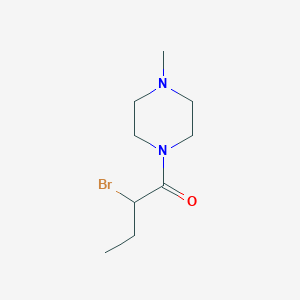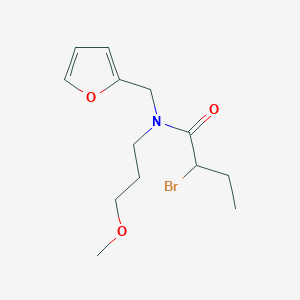
1-(3-(4-Fluorophenyl)isoxazol-5-yl)ethanone
Vue d'ensemble
Description
1-(3-(4-Fluorophenyl)isoxazol-5-yl)ethanone is a chemical compound belonging to the isoxazole family, characterized by a five-membered ring containing both nitrogen and oxygen atoms.
Méthodes De Préparation
The synthesis of 1-(3-(4-Fluorophenyl)isoxazol-5-yl)ethanone typically involves the following steps:
1,3-Dipolar Cycloaddition: This method involves the reaction of nitrile oxides with unsaturated compounds to form the isoxazole ring.
Condensation of Hydroxylamine with β-Diketones: This method uses hydroxylamine and β-diketones or their synthetic equivalents, which contain a three-carbon 1,3-di-electrophilic fragment.
Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
1-(3-(4-Fluorophenyl)isoxazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(3-(4-Fluorophenyl)isoxazol-5-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, such as antimicrobial, antiviral, and anti-inflammatory properties.
Materials Science: It is used in the synthesis of advanced materials with unique properties, such as high thermal stability and electrical conductivity.
Biological Research: It is used as a tool compound to study various biological processes and pathways.
Mécanisme D'action
The mechanism of action of 1-(3-(4-Fluorophenyl)isoxazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and functions . The exact molecular targets and pathways involved depend on the specific application and context.
Comparaison Avec Des Composés Similaires
1-(3-(4-Fluorophenyl)isoxazol-5-yl)ethanone can be compared with other similar compounds, such as:
1-(3-(4-Methoxyphenyl)isoxazol-5-yl)ethanone: This compound has a methoxy group instead of a fluorine atom, which may result in different chemical and biological properties.
1-(3-(3-Fluorophenyl)isoxazol-5-yl)methanol: This compound has a hydroxyl group instead of an ethanone group, which may affect its reactivity and applications.
Propriétés
IUPAC Name |
1-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c1-7(14)11-6-10(13-15-11)8-2-4-9(12)5-3-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOVARWWAUYDFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NO1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628555 | |
| Record name | 1-[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889938-97-0 | |
| Record name | 1-[3-(4-Fluorophenyl)-5-isoxazolyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=889938-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(4-Fluorophenyl)-1,2-oxazol-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1344517.png)


![2-bromo-N-[3-(diethylamino)propyl]butanamide](/img/structure/B1344525.png)








![2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide](/img/structure/B1344548.png)

